molecular formula C27H46O3 B1664703 7alpha,25-Dihydroxycholesterol CAS No. 64907-22-8

7alpha,25-Dihydroxycholesterol

Cat. No.: B1664703
CAS No.: 64907-22-8
M. Wt: 418.7 g/mol
InChI Key: BQMSKLCEWBSPPY-IKVTXIKFSA-N
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Description

7alpha,25-Dihydroxycholesterol is an oxysterol, a type of oxygenated derivative of cholesterol It is synthesized from 25-hydroxycholesterol by the enzyme cytochrome P450 family 7 subfamily B member 1 (CYP7B1)It plays a significant role in the immune system by directing the migration of B cells, T cells, and dendritic cells .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7alpha,25-Dihydroxycholesterol is a potent and selective endogenous ligand for the orphan GPCR receptor EBI2 (GPR183) . It has been shown to activate EBI2 in a GTP-γ assay . This compound can serve as a chemokine, directing the migration of B cells, T cells, and dendritic cells .

Cellular Effects

This compound has wide-ranging effects on various types of cells. It has been shown to suppress the production of IgA by B cells, direct the migration of activated B cells in the germinal follicle, and control the differentiation of monocytes into macrophages . It also upregulates reactive oxygen species (ROS) in L929 cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the GPR183 receptor . It has been shown to inhibit the phosphorylation of Akt associated with autophagy and increase p53 expression in L929 cells . The suppression of hepatocellular steatosis by this compound has been shown to be mediated through G i/o proteins, p38 mitogen-activated protein kinases, phosphoinositide 3-kinase, and AMP-activated protein kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to induce apoptosis, oxidative stress, and autophagy in L929 mouse fibroblasts over a period of 48 hours .

Metabolic Pathways

This compound is synthesized from 25-hydroxycholesterol by the enzyme cytochrome P450 family 7 subfamily B member 1 (CYP7B1) . This suggests that it is involved in the metabolic pathway of cholesterol.

Transport and Distribution

Given its role as a chemokine, it is likely to be involved in directing the migration of various immune cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7alpha,25-Dihydroxycholesterol is synthesized from 25-hydroxycholesterol through the action of the enzyme CYP7B1. This enzyme catalyzes the hydroxylation at the 7alpha position of 25-hydroxycholesterol, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves enzymatic conversion using CYP7B1. The process may include steps to purify and isolate the compound to achieve the desired purity levels for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 7alpha,25-Dihydroxycholesterol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form other oxysterols.

    Reduction: Reduction reactions can modify its hydroxyl groups.

    Substitution: Substitution reactions can occur at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like acyl chlorides and alkyl halides can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxysterols and modified cholesterol derivatives .

Scientific Research Applications

7alpha,25-Dihydroxycholesterol has several scientific research applications:

Comparison with Similar Compounds

    25-Hydroxycholesterol: A precursor in the synthesis of 7alpha,25-Dihydroxycholesterol.

    7alpha-Hydroxycholesterol: Another oxysterol with similar hydroxylation at the 7alpha position.

    27-Hydroxycholesterol: An oxysterol involved in cholesterol metabolism.

Uniqueness: this compound is unique due to its specific role as a potent and selective agonist of GPR183. This distinguishes it from other oxysterols, which may not have the same receptor specificity or biological activity .

Properties

IUPAC Name

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMSKLCEWBSPPY-IKVTXIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311434
Record name 7α,25-Dihydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-a,25-Dihydroxycholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006280
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

64907-22-8
Record name 7α,25-Dihydroxycholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64907-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7α,25-Dihydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-a,25-Dihydroxycholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006280
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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